molecular formula C25H19ClN2O3 B5056906 5-(4-chlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide

5-(4-chlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide

Cat. No. B5056906
M. Wt: 430.9 g/mol
InChI Key: SDPAANGDUBZVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as TAK-659 and has been found to have various applications in the field of biochemistry and pharmacology. In

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide involves the inhibition of BTK, which is a key enzyme involved in B-cell receptor signaling. BTK plays a crucial role in the survival and proliferation of B-cells, which are involved in the immune response. Inhibition of BTK leads to the inhibition of B-cell receptor signaling and the induction of apoptosis in B-cells. TAK-659 has been found to be a potent and selective inhibitor of BTK and has shown efficacy in preclinical studies.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide has been found to have various biochemical and physiological effects. It has been shown to inhibit BTK activity in B-cells, leading to the inhibition of B-cell receptor signaling and the induction of apoptosis in B-cells. TAK-659 has also been found to inhibit the proliferation of B-cells and the production of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In addition, TAK-659 has been found to have anti-inflammatory effects and has shown efficacy in animal models of rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-chlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide in lab experiments include its potency and selectivity as a BTK inhibitor, its ability to induce apoptosis in B-cells, and its anti-inflammatory effects. The limitations of using TAK-659 in lab experiments include its high cost and limited availability, as well as the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 5-(4-chlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide. One direction is the development of TAK-659 as a potential therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases such as rheumatoid arthritis. Another direction is the study of the mechanism of action of TAK-659 and its effects on B-cell receptor signaling and cytokine production. Further studies are also needed to determine the safety and efficacy of TAK-659 in humans, as well as its potential for combination therapy with other agents.

Synthesis Methods

The synthesis method of 5-(4-chlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide involves the reaction of 4-chloroaniline, furan-2-carboxylic acid, and N-(4-aminophenyl)benzamide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is purified by column chromatography to obtain 5-(4-chlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide in high yield and purity.

Scientific Research Applications

5-(4-chlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide has been found to have various scientific research applications. It has been studied for its potential use as a selective inhibitor of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in B-cell receptor signaling. BTK inhibitors have been found to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has been found to be a potent and selective inhibitor of BTK and has shown efficacy in preclinical studies.

properties

IUPAC Name

5-(4-chlorophenyl)-N-[4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2O3/c26-19-8-6-18(7-9-19)22-14-15-23(31-22)25(30)28-21-12-10-20(11-13-21)27-24(29)16-17-4-2-1-3-5-17/h1-15H,16H2,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPAANGDUBZVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.